Distinct Structural Identity Confirmed by Exact Mass and Sequence
Sapecin-C is a distinct molecular entity defined by its unique primary amino acid sequence and predicted mass, differentiating it from other sapecin homologs like Sapecin and Sapecin B. This identity is critical for procurement and analytical validation. The predicted molecular weight of Sapecin-C is 4141.81 Da, based on its specific sequence of 40 amino acids (ATCDLLSGIGVQHSACALHCVFRGNRGGYCTGKGICVCRN) with six cysteines forming three disulfide bonds [1][2].
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 4141.81 Da (Predicted) |
| Comparator Or Baseline | Sapecin (different sequence, similar MW); Sapecin B (different sequence and MW) |
| Quantified Difference | Sequence identity/similarity values not numerically defined across all homologs in primary literature. |
| Conditions | In silico prediction based on amino acid composition and disulfide bond formation (DRAMP database). |
Why This Matters
This exact mass and sequence serve as definitive quality control benchmarks for confirming the identity and purity of synthesized or purchased Sapecin-C.
- [1] Yamada K, Natori S. Purification, sequence and antibacterial activity of two novel sapecin homologues from Sarcophaga embryonic cells: similarity of sapecin B to charybdotoxin. Biochem J. 1993;291(Pt 1):275-279. doi:10.1042/bj2910275 View Source
- [2] DRAMP Database. DRAMP03073: Sapecin-C. Data Resources for Antimicrobial Peptides. View Source
